6-Bromo-4H-3,1-benzoxazin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

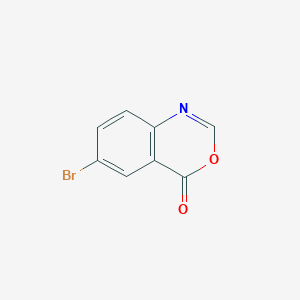

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIZHRFAWBZRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718766 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449185-77-7 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one from Anthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-bromo-4H-3,1-benzoxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The narrative emphasizes the rationale behind experimental choices, detailed protocols, and the underlying chemical mechanisms, ensuring a deep and practical understanding for professionals in the field.

Strategic Overview: A Two-Stage Approach

The synthesis of the target benzoxazinone from anthranilic acid is not a direct conversion but a strategically planned two-step process. This approach is necessitated by the need to first introduce the bromo substituent onto the aromatic ring before constructing the heterocyclic oxazinone ring.

-

Stage 1: Electrophilic Bromination. The first critical step is the regioselective bromination of anthranilic acid to produce the key intermediate, 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid).

-

Stage 2: Acylation and Cyclization. The second stage involves the conversion of this brominated intermediate into the final this compound structure. This is typically achieved through N-acetylation followed by a dehydration-induced cyclization. This common and efficient route yields the 2-methyl substituted derivative, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, which serves as a foundational structure for further elaboration.

The overall synthetic workflow is visualized below.

Caption: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The introduction of a bromine atom onto the anthranilic acid scaffold is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the two substituents already present on the benzene ring: the amino (-NH₂) group and the carboxylic acid (-COOH) group.

Causality of Experimental Choices:

-

Regioselectivity: The amino group is a powerful activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group. The directing effect of the strongly activating amino group dominates, guiding the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group disfavors substitution at the ortho position (C3), making the para position (C5) the most favorable site for bromination. This results in the desired 2-amino-5-bromobenzoic acid as the major product.[1]

-

Reaction Conditions: The reaction is typically performed in glacial acetic acid.[2][3][4] This solvent is chosen because it can dissolve anthranilic acid and is polar enough to support the ionic intermediates of the reaction without being overly reactive towards bromine. Conducting the reaction at a low temperature (e.g., below 15°C) is crucial to control the reaction rate and minimize the formation of side products, such as the dibrominated species (3,5-dibromoanthranilic acid).[1][2]

Experimental Protocol: Bromination of Anthranilic Acid

This protocol is adapted from established literature procedures.[2][3][4]

-

Dissolution: Dissolve anthranilic acid (e.g., 20 g) in glacial acetic acid in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to below 15°C.[2]

-

Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled anthranilic acid solution with continuous stirring. The addition should be slow enough to maintain the low temperature. Continue the addition until a persistent reddish-brown color of bromine is observed.[2]

-

Precipitation: As the reaction proceeds, a thick mass of white crystals, consisting of the hydrobromides of the bromoanthranilic acids, will precipitate.[2]

-

Isolation: Filter the crystalline product and wash it with a non-polar solvent like benzene to remove excess bromine and acetic acid.[2][3]

-

Purification: To separate the desired monobromo product from any dibromo byproduct, transfer the dried solid to a flask containing water and concentrated hydrochloric acid.[2][3] Heat the mixture to boiling and filter it while hot. The less soluble dibromoanthranilic acid will remain as the residue. The desired 2-amino-5-bromobenzoic acid is more soluble in the hot acidic solution and will crystallize out from the filtrate upon cooling.[2][3]

-

Final Product: Filter the cooled solution to collect the crystals of 2-amino-5-bromobenzoic acid, wash with cold water, and dry. The product typically appears as crystals with a melting point of 218-219°C.[5][6]

Data Summary: Bromination Reaction

| Parameter | Value/Condition | Rationale |

| Starting Material | Anthranilic Acid | Readily available aromatic precursor. |

| Reagent | Bromine in Glacial Acetic Acid | Provides the electrophile (Br⁺) for substitution.[2] |

| Stoichiometry | ~1:1 (Anthranilic Acid:Br₂) | Controlled to favor mono-substitution. |

| Temperature | < 15°C | Minimizes over-reaction and byproduct formation.[2] |

| Workup | Acidic aqueous recrystallization | Separates mono- and di-brominated products based on solubility.[2][3] |

| Typical Yield | Variable, often moderate to good | Dependent on precise control of conditions. |

Stage 2: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

With the brominated intermediate in hand, the next stage is the construction of the benzoxazinone ring. A highly effective and common method is to react 2-amino-5-bromobenzoic acid with acetic anhydride.[7][8] This reaction proceeds via an initial N-acetylation, forming N-acetyl-5-bromoanthranilic acid, which then undergoes an intramolecular cyclization upon heating.[8][9]

Causality of Experimental Choices:

-

Reagent Selection: Acetic anhydride serves a dual purpose. It acts as the acetylating agent for the amino group and also as a dehydrating agent to facilitate the final ring-closing step (cyclodehydration).[7][10] Refluxing the N-acetylated intermediate in acetic anhydride provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization.[8]

-

Reaction Mechanism: The process begins with the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of 2-(acetylamino)-5-bromobenzoic acid.[8] Under reflux conditions, the carboxylic acid group, in a favorable 6-membered ring transition state, attacks the amide's carbonyl carbon. This is followed by the elimination of a molecule of water (facilitated by the acetic anhydride) to yield the stable, fused heterocyclic system of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.[7][11]

Caption: Simplified mechanism for the cyclization step.

Experimental Protocol: Cyclization

This protocol is based on the procedure for converting N-acyl anthranilic acids to benzoxazinones.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-(acetylamino)-5-bromobenzoic acid (0.1 M). Note: If starting from 2-amino-5-bromobenzoic acid, it can be converted in situ or as a separate preceding step by reacting with acetic anhydride.

-

Reagent Addition: Add an excess of acetic anhydride (e.g., 30-40 ml).

-

Heating: Heat the reaction mixture to reflux for approximately 1 hour.[8]

-

Crystallization: After the reflux period, allow the mixture to cool to room temperature. The product will often crystallize directly from the reaction mixture upon cooling.[8]

-

Isolation: Collect the solid product by filtration. Wash the crystals with a suitable solvent (e.g., cold ethanol or a hydrocarbon solvent) to remove residual acetic anhydride and acetic acid.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent, such as ethanol, if necessary. The reported melting point for 6-bromo-2-methyl-3,1-benzoxazin-4-one is 130°C.[8]

Data Summary: Cyclization Reaction

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-5-bromobenzoic Acid | The key brominated intermediate. |

| Reagent | Acetic Anhydride (excess) | Acts as both acetylating and cyclizing/dehydrating agent.[7][8] |

| Temperature | Reflux | Provides energy for the intramolecular cyclization step.[8] |

| Reaction Time | ~1 hour | Sufficient for completion of the cyclodehydration.[8] |

| Workup | Cooling and filtration | The product often has low solubility in the cooled reaction mixture.[8] |

| Typical Yield | High (e.g., >80%) | This is generally an efficient cyclization reaction.[8] |

Conclusion

The synthesis of this compound derivatives from anthranilic acid is a robust and well-established two-stage process. It leverages fundamental principles of organic chemistry, including the control of regioselectivity in electrophilic aromatic substitution and efficient intramolecular cyclization reactions. By carefully controlling reaction conditions, particularly temperature during bromination, researchers can effectively synthesize the 2-amino-5-bromobenzoic acid intermediate. Subsequent treatment with acetic anhydride provides a high-yielding pathway to the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one scaffold. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully utilize this important synthetic route in pharmaceutical and materials science research.

References

- 1. scispace.com [scispace.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 5. 5-Bromoanthranilic Acid [drugfuture.com]

- 6. Page loading... [wap.guidechem.com]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. jocpr.com [jocpr.com]

- 9. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [chiet.edu.eg]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4H-3,1-benzoxazin-4-one

Abstract: 6-Bromo-4H-3,1-benzoxazin-4-one is a heterocyclic compound built upon the benzoxazinone scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] As a "privileged scaffold," benzoxazinone derivatives are frequently found in natural products and serve as key building blocks for developing novel therapeutic agents, agrochemicals, and functional materials.[2][3][4][5] The introduction of a bromine atom at the 6-position provides a strategic handle for synthetic modification, enhancing its utility in drug discovery programs through late-stage functionalization.[2] This guide provides a detailed examination of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding necessary for its application. We will delve into its structural characteristics, thermal properties, solubility, and spectroscopic signature, supported by field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction to the this compound Scaffold

Significance in Medicinal Chemistry and Organic Synthesis

The 4H-3,1-benzoxazin-4-one core is a cornerstone in the synthesis of a wide array of biologically active molecules.[6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[3][5] The core structure contains two reactive sites, C2 and C4, making it a versatile precursor for constructing more complex heterocyclic systems, such as quinazolinones.[7]

The strategic placement of a bromine atom, as in this compound, significantly modulates the molecule's electronic properties and provides a crucial vector for synthetic diversification via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes the compound an invaluable intermediate for building libraries of novel chemical entities for high-throughput screening and lead optimization.[2]

Core Chemical Structure and Nomenclature

The compound, identified by the CAS Number 449185-77-7, consists of a benzene ring fused to an oxazinone ring.[8] The bromine atom is substituted at position 6 of the bicyclic system.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application, dictating everything from reaction conditions and purification strategies to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.

Identity and Molecular Characteristics

The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,1-benzoxazin-4-one | [9] |

| Synonyms | 6-bromo-4H-benzo[d][10][11]oxazin-4-one | [9] |

| CAS Number | 449185-77-7 | [8][9] |

| Molecular Formula | C₈H₄BrNO₂ | [9] |

| Molecular Weight | 226.03 g/mol | [9] |

| InChI Key | RJIZHRFAWBZRDN-UHFFFAOYSA-N | [9] |

| Appearance | Solid | [9] |

Thermal Properties

The melting point is a critical indicator of purity and lattice energy. While specific experimental data for this compound (CAS 449185-77-7) is not prominently available, data for the closely related isomer, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0), shows a melting point in the range of 220-227 °C.[12] It is reasonable to expect a similarly high melting point for the target compound, reflective of a stable crystalline structure. For definitive characterization, an experimental determination via Differential Scanning Calorimetry (DSC) is mandated (see Protocol 4.2).

Solubility Profile

-

Insoluble in water.

-

Sparingly soluble in nonpolar solvents like hexanes.

-

Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[13]

This profile is typical for drug-like molecules and is crucial for designing reaction conditions and preparing samples for biological assays. A standardized protocol for qualitative assessment is provided in Section 4.3.

Stability and Reactivity Insights

-

Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, well-ventilated).[14] It is incompatible with strong oxidizing agents.[14]

-

Reactivity: The benzoxazinone ring is susceptible to nucleophilic attack, particularly at the C4 carbonyl carbon. This reactivity is the basis for its utility as a synthetic intermediate, for instance, in the synthesis of quinazolinones via reaction with amines. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's identity and structure. While specific spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its functional groups and published data on the benzoxazinone class.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets in the aromatic region (~7.0-8.5 ppm). The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for two carbonyl carbons (one amide, one ester-like within the ring structure) in the range of ~160-170 ppm.[15] Aromatic carbons will resonate between ~110-150 ppm, with the carbon attached to the bromine atom (C6) showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands confirming the key functional groups:

-

~3200-3400 cm⁻¹: N-H stretching vibration.

-

~1750-1770 cm⁻¹: C=O stretching (lactone carbonyl), a key diagnostic peak for the benzoxazinone ring.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Experimental Protocols for Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines best-practice methodologies for characterizing this compound.

Workflow for Physicochemical Profiling

A logical workflow ensures that each step validates the next, starting from material reception to full characterization.

Caption: A self-validating workflow for comprehensive physicochemical characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is preferred over traditional capillary methods as it provides a more accurate thermodynamic melting point (onset temperature) and enthalpy of fusion, while also revealing other thermal events like polymorphism or decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Protocol 2: Qualitative Solubility Assessment

Rationale: This protocol provides a standardized method to classify solubility, which is critical for downstream applications.[11]

-

Solvent Panel: Prepare vials containing 1 mL of each test solvent (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO).

-

Sample Addition: Add approximately 1 mg of the compound to each vial.

-

Equilibration: Vortex each vial for 30 seconds. Allow to equilibrate at room temperature for 10 minutes.

-

Observation: Visually inspect each vial for undissolved solid against a dark background.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: Some solid remains, but a significant portion has clearly dissolved.

-

Insoluble: The bulk of the solid remains undissolved.

-

Protocol 3: Acquisition of NMR Spectra

Rationale: NMR is the gold standard for unambiguous structure elucidation and purity confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for this class of compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Conclusion and Future Outlook

This compound is a valuable chemical entity whose physicochemical properties align with its role as a versatile building block in medicinal chemistry and organic synthesis. Its high melting point suggests good crystalline stability, while its predicted solubility profile is amenable to standard laboratory and screening protocols. The presence of the bromine atom is the key feature that elevates its utility, providing a reliable anchor point for synthetic diversification. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring the quality and reproducibility of their scientific endeavors. Future work should focus on generating comprehensive quantitative data for solubility, pKa, and LogP, which will further empower its application in rational drug design and development.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 449185-77-7 | Benchchem [benchchem.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 8. This compound | 449185-77-7 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. amherst.edu [amherst.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. ejppri.eg.net [ejppri.eg.net]

- 14. fishersci.com [fishersci.com]

- 15. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

6-Bromo-4H-3,1-benzoxazin-4-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4H-3,1-benzoxazin-4-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a critical resource for researchers engaged in drug discovery, offering both foundational knowledge and practical insights into the application of this valuable chemical scaffold.

Core Compound Identification and Properties

This compound is a bicyclic organic compound featuring a benzene ring fused to an oxazinone ring, with a bromine atom substituted at the 6-position. This bromine substituent significantly influences the molecule's electronic properties and reactivity, making it a key synthon for further chemical elaboration.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 449185-77-7 | [1] |

| Molecular Formula | C₈H₄BrNO₂ | [1] |

| Molecular Weight | 226.04 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=COC2=O | N/A |

| Appearance | Expected to be an off-white to tan solid | Inferred from related compounds |

Synthesis and Mechanism

The synthesis of the 4H-3,1-benzoxazin-4-one core is well-established, typically originating from the corresponding anthranilic acid derivative.[2][3][4] For this compound, the logical and most direct precursor is 2-amino-5-bromobenzoic acid.[5] The key transformation involves the introduction of a one-carbon unit to facilitate the cyclization that forms the oxazinone ring.

Conceptual Synthesis Pathway

The general strategy involves two main steps: N-formylation of the anthranilic acid followed by cyclodehydration.

Caption: General synthetic route to this compound.

Exemplary Experimental Protocol

Step 1: Synthesis of 2-(Formylamino)-5-bromobenzoic acid

-

To a stirred solution of 2-amino-5-bromobenzoic acid (1 equivalent) in triethyl orthoformate (3-5 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude N-formylated intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Suspend the crude 2-(formylamino)-5-bromobenzoic acid in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for 1-3 hours. The solid should dissolve as the reaction proceeds.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether or ethanol to remove residual acetic anhydride.

-

Dry the product under vacuum to yield this compound.

Causality Behind Choices:

-

Triethyl Orthoformate: Serves as both a reagent and a water scavenger, driving the formylation equilibrium towards the product.

-

Acetic Anhydride: Acts as a powerful dehydrating agent to facilitate the intramolecular cyclization, which is the key ring-forming step.

-

Reflux Conditions: Provide the necessary activation energy for both the formylation and cyclization reactions to proceed at a reasonable rate.

Chemical Reactivity and Synthetic Utility

The 4H-3,1-benzoxazin-4-one scaffold is an electrophilic system, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reaction Pathways

The core structure contains two primary electrophilic sites, C4 (carbonyl carbon) and C2. Nucleophilic attack at the C4 carbonyl carbon leads to the opening of the oxazinone ring. This is the predominant pathway for converting benzoxazinones into other important heterocyclic systems, most notably quinazolinones.

Caption: Conversion of benzoxazinone to quinazolinone via nucleophilic attack.

Discussion of Reactivity: The bromine atom at the 6-position is a deactivating, ortho-para directing group. Its electron-withdrawing inductive effect can slightly enhance the electrophilicity of the heterocyclic ring. More importantly, it provides a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents on the benzene ring to build molecular complexity.

A study on the analogous 6-iodo-4H-3,1-benzoxazin-4-one demonstrated its high reactivity towards various nitrogen nucleophiles, including hydrazine, amines, and amino acids, to yield a wide array of quinazolinone derivatives.[6] This serves as an excellent proxy for the expected reactivity of the 6-bromo variant, which is a cornerstone of its application in drug discovery. Benzoxazinone derivatives are recognized as valuable starting materials for synthesizing biologically active quinazolinones.[7]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound in drug development lies in its role as a versatile building block. The benzoxazinone and quinazolinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Therapeutic Potential of Derived Scaffolds:

Derivatives of the 4H-3,1-benzoxazin-4-one and the resultant quinazolinones have been investigated for a multitude of pharmacological activities:

-

Anti-inflammatory and Analgesic: Certain benzoxazinone-drug hybrids have shown significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity compared to parent drugs.[8]

-

Enzyme Inhibition: The benzoxazinone ring system is a known inhibitor of serine proteases, such as human leukocyte elastase, by acting as an acylating agent of the active site serine residue.[6][9][10]

-

Antimicrobial Activity: The general class of benzoxazinones has been reported to possess antibacterial and antifungal properties.[9][11][12]

-

Anticancer Activity: The quinazolinone scaffold, readily accessible from benzoxazinones, is present in numerous approved anticancer drugs (e.g., Gefitinib, Erlotinib), highlighting the therapeutic importance of this structural motif.

The 6-bromo substituent is particularly strategic. It allows synthetic chemists to first build the core heterocyclic system and then, in later steps, use the bromine as an anchor point for diversification, enabling the exploration of the structure-activity relationship (SAR) around the molecule.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated peer-reviewed publication with the spectra for this specific CAS number is not available, the expected spectral features can be reliably predicted based on the analysis of closely related analogues.[6]

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the brominated benzene ring. A key singlet for the proton at the C2 position should appear further downfield (approx. 8.5-9.0 ppm). The coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C4) around 160-165 ppm and the C2 carbon around 145-150 ppm. Signals for the six other carbons of the benzene ring will also be present, with the carbon attached to the bromine (C6) showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically found in the range of 1750-1770 cm⁻¹. Another characteristic peak for the C=N stretch would be observed around 1620-1640 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is the hallmark signature of a compound containing one bromine atom. The expected m/z for the primary molecular ion would be ~225 and ~227.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The specific toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.

Conclusion

This compound represents a strategically important heterocyclic compound for chemical and pharmaceutical research. Its well-defined reactivity, centered on the electrophilic nature of the oxazinone ring, makes it an ideal precursor for the synthesis of quinazolinones and other complex molecules. The presence of the bromine atom further enhances its synthetic value, offering a site for late-stage functionalization. For scientists and researchers in drug discovery, this compound is not just a chemical entity but a gateway to a vast chemical space of potentially bioactive molecules.

References

- 1. jocpr.com [jocpr.com]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4H-1,3-Benzoxazine synthesis [organic-chemistry.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Bot Verification [chiet.edu.eg]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4H-3,1-benzoxazin-4-one

Foreword: Navigating the Physicochemical Landscape of a Novel Benzoxazinone

To the researchers, scientists, and drug development professionals delving into the potential of 6-Bromo-4H-3,1-benzoxazin-4-one, this guide serves as a comprehensive technical resource. The journey from a promising chemical entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This document is structured not as a rigid protocol, but as a dynamic guide, empowering you with the foundational knowledge and practical methodologies to thoroughly characterize this molecule. We will explore the "why" behind the "how," ensuring that your experimental design is not only robust but also scientifically insightful.

Part 1: Unraveling the Solubility Profile

A compound's therapeutic efficacy is intrinsically linked to its ability to be absorbed and distributed to its site of action, processes heavily influenced by its solubility. For this compound, a molecule with a fused heterocyclic ring system, understanding its solubility in various aqueous and organic media is paramount. We will dissect the two key facets of solubility assessment: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility

In the fast-paced environment of early drug discovery, kinetic solubility provides a rapid assessment of how readily a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[1][2][3] This high-throughput screening method is invaluable for ranking compounds and identifying potential solubility liabilities early on.[4]

Conversely, thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[1][5] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and preclinical development, where a precise understanding of the compound's behavior at saturation is crucial for formulation development and predicting in vivo performance.[3]

Experimental Workflow: A Dual Approach to Solubility

The following diagram outlines a comprehensive workflow for determining both the kinetic and thermodynamic solubility of this compound.

Caption: Dual workflow for kinetic and thermodynamic solubility determination.

Detailed Experimental Protocols

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: Compare the light scattering of the test compound to a series of standards to determine the concentration at which precipitation occurs.

-

Sample Preparation: Add an excess amount (e.g., 1-5 mg) of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and place them in a shaker incubator at 25°C for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Data Presentation: A Framework for Your Findings

Your experimental results should be meticulously documented. The following tables provide a template for organizing your solubility data.

Table 1: Kinetic Solubility of this compound

| Parameter | Value |

|---|---|

| Method | Nephelometry |

| Buffer | PBS, pH 7.4 |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Kinetic Solubility (µM) | |

Table 2: Thermodynamic Solubility of this compound

| pH of Buffer | Incubation Time (hours) | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

|---|---|---|---|

| 3.0 | 48 | 25 | |

| 5.0 | 48 | 25 | |

| 7.4 | 48 | 25 |

| 9.0 | 48 | 25 | |

Part 2: Characterizing the Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[6] For this compound, the presence of a lactone and an imine-like moiety within the benzoxazinone ring suggests potential susceptibility to hydrolysis.[7][8] Therefore, a comprehensive stability assessment is imperative. Forced degradation studies are an indispensable tool for this purpose, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[9][10][11]

The Rationale: Probing for Weaknesses with Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during storage and handling.[11] The goal is to generate degradation products in a shortened timeframe, which allows for the identification of potential liabilities and the development of analytical methods capable of separating the parent compound from its degradants.[10] International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[10]

Experimental Workflow: A Multi-pronged Approach to Stability

The following diagram illustrates a systematic workflow for conducting forced degradation studies on this compound.

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound and a solution (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A dark control should be kept under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photostability studies, longer durations may be necessary.

-

Sample Analysis: Analyze all samples using a developed and validated stability-indicating HPLC-UV method. The method should be capable of separating the parent peak from all degradation product peaks.

-

Degradant Characterization: For any significant degradation products, utilize LC-MS to obtain mass information and aid in structural elucidation.

Data Presentation: Mapping the Stability Landscape

A clear and concise presentation of your stability data is crucial for interpretation.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | RRT of Major Degradants |

|---|---|---|---|---|

| 0.1 M HCl, 60°C | 24 hours | |||

| 0.1 M NaOH, RT | 8 hours | |||

| Water, 60°C | 48 hours | |||

| 3% H₂O₂, RT | 24 hours | |||

| Solid, 80°C | 7 days |

| Photostability (ICH Q1B) | - | | | |

Part 3: Synthesis of Findings and Future Directions

The experimental workflows and protocols outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of this promising compound. The inherent reactivity of the benzoxazinone core, particularly its susceptibility to nucleophilic attack, underscores the importance of these meticulous investigations.[15] By systematically probing its physicochemical properties, you are laying the scientific groundwork for its successful translation from the laboratory to potential clinical applications.

References

- 1. enamine.net [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. scispace.com [scispace.com]

- 6. uspbpep.com [uspbpep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. onyxipca.com [onyxipca.com]

- 11. acdlabs.com [acdlabs.com]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. mdpi.com [mdpi.com]

A Spectroscopic Guide to 6-Bromo-4H-3,1-benzoxazin-4-one: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Bromo-4H-3,1-benzoxazin-4-one. As a Senior Application Scientist, the following content is synthesized from established spectroscopic principles and data from closely related analogs to offer a robust predictive analysis. This guide is designed to assist researchers in the identification, characterization, and quality control of this important heterocyclic scaffold, which is a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

This compound is a fused heterocyclic system with a bromine substituent on the benzene ring. The interpretation of its spectroscopic data is fundamental to confirming its identity and purity. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the predicted spectral features.

Caption: Chemical structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and heterocyclic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the heteroatoms in the oxazinone ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | d | ~2.5 | H-5 |

| ~7.95 | dd | ~8.7, 2.5 | H-7 |

| ~7.60 | d | ~8.7 | H-8 |

| ~8.50 | s | - | H-2 |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-7, H-8): The aromatic region will display an AMX spin system.

-

H-5: This proton is ortho to the electron-withdrawing carbonyl group and the bromine atom, causing it to be the most deshielded of the aromatic protons and appear as a doublet with a small meta-coupling to H-7.

-

H-7: This proton is ortho to the bromine atom and meta to the carbonyl group. It will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

-

H-8: This proton is ortho to the nitrogen atom and will be the most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-7.

-

-

Heterocyclic Proton (H-2): The proton at the 2-position is adjacent to an oxygen and a nitrogen atom within the heterocyclic ring, leading to a significant downfield shift. It is expected to appear as a singlet. The chemical shift of this proton can be sensitive to the solvent used.

The predicted values are based on the analysis of similar structures, such as 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one and other substituted benzoxazinones.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

References

The Pharmacological Potential of 6-Bromo-4H-3,1-benzoxazin-4-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile 6-Bromo-4H-3,1-benzoxazin-4-one Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, comprised of a benzene ring fused to an oxazinone ring with a bromine substituent at the 6th position, serves as a versatile framework for the development of novel therapeutic agents. The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution within the ring system, which can, in turn, modulate the biological activity and potency of its derivatives[1]. Benzoxazinone derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties[2][3][4][5][6]. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, aimed at researchers and professionals in the field of drug development.

Synthetic Strategies: Accessing the this compound Core

The primary and most common route for the synthesis of 4H-3,1-benzoxazin-4-one derivatives involves the use of anthranilic acids as starting materials[5]. For the synthesis of 6-bromo derivatives, 5-bromoanthranilic acid is the key precursor.

General Synthetic Protocol:

A widely adopted method involves the acylation of 5-bromoanthranilic acid with an appropriate acid chloride or anhydride, followed by cyclization.

Step-by-step methodology:

-

Acylation: 5-bromoanthranilic acid is dissolved in a suitable solvent, typically pyridine, which also acts as a base to neutralize the HCl generated[7][8].

-

An acylating agent, such as an aroyl chloride or acid anhydride (e.g., acetic anhydride), is added to the solution[9][10].

-

The reaction mixture is stirred, often at room temperature, to facilitate the formation of the N-acyl-5-bromoanthranilic acid intermediate.

-

Cyclization: The intermediate is then cyclized to the this compound derivative. This can be achieved by heating the reaction mixture or by the addition of a dehydrating agent like acetic anhydride or phosphorus oxychloride[9][11].

-

Purification: The resulting solid product is typically purified by filtration, washing, and recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Derivatives of this compound have demonstrated notable antimicrobial properties. These compounds and their subsequent conversion to quinazolinone derivatives have shown efficacy against a range of bacterial strains.

A study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which was further converted to 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[7]. Both compounds were evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans[7][12]. The synthesized compounds exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm, and in some cases, showed higher activity than the standard drug Ciprofloxacin[7][12].

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of these derivatives is commonly assessed using the agar well diffusion method[7].

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

-

Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.

-

Well Creation and Sample Addition: Wells are created in the agar using a sterile borer. A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Potential: Targeting Proliferative Pathways

The anticancer activity of benzoxazinone derivatives, including bromo-substituted analogues, has been a significant area of investigation[13][14][15]. These compounds have shown antiproliferative effects against various human cancer cell lines.

For instance, a study on 6,8-dibromo-2-ethyl-4H-benzo[d][2][11]oxazin-4-one derivatives revealed their anticancer activity against breast (MCF-7) and liver (HepG2) cancer cells[13][14]. Some of these derivatives exhibited high antiproliferative activity and selectivity against cancer cells, with no toxicity observed in normal fibroblast cells[13]. The proposed mechanism of action for some of these active derivatives involves the enhancement of p53 expression and the activation of caspases 9 and 3, key mediators of apoptosis[13].

Data on Anticancer Activity of Benzoxazinone Derivatives

| Derivative | Cell Line | Activity | Mechanism of Action | Reference |

| 3 (quinazolinone) | MCF-7 (Breast) | Effective | - | [13] |

| 12 (imidazole) | HepG2 (Liver) | Effective | Cell cycle arrest | [13] |

| 9, 13, 14b | MCF-7, HepG2 | Broad activity | Enhanced p53, caspase 9 & 3 expression | [13] |

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro anticancer evaluation of derivatives.

Anti-inflammatory Properties and Enzyme Inhibition

Benzoxazinone derivatives are recognized for their anti-inflammatory effects, which are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade[2][11][16].

Inhibition of Serine Proteases

A significant mechanism of action for the anti-inflammatory activity of 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G (CatG)[10][17][18][19]. These enzymes are released by neutrophils at sites of inflammation and can cause tissue damage. 4H-3,1-benzoxazin-4-ones act as acyl-enzyme inhibitors, where the active site serine of the protease attacks the lactone carbon, leading to the inactivation of the enzyme[10][19].

A study on substituted 4H-3,1-benzoxazin-4-one derivatives identified several potent inhibitors of CatG, with IC50 values in the low micromolar range[17]. One of the most potent inhibitors demonstrated significant selectivity over other serine proteases like thrombin and factor XIa[17].

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced rat paw edema model[8][11][16].

Protocol:

-

Animal Grouping: Albino rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

One study reported that a 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one derivative exhibited anti-inflammatory activity of 61.75% and 71.53% at doses of 20 mg/kg and 10 mg/kg, respectively[8]. Its corresponding quinazolinone derivative showed even higher activity, with 69.52% and 83.55% inhibition at the same doses, which was comparable to the standard drug indomethacin[8].

Signaling Pathway in Inflammation

Caption: Inhibition of inflammatory proteases by benzoxazinone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these compounds, primarily from 5-bromoanthranilic acid, further enhances their appeal for medicinal chemistry campaigns.

Future research should focus on expanding the library of these derivatives through targeted structural modifications to optimize their potency and selectivity. Elucidating the precise mechanisms of action for their various biological activities will be crucial for their advancement as clinical candidates. Further in vivo studies and toxicological assessments are warranted to fully evaluate the therapeutic potential of the most promising compounds. The versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for novel and effective drugs.

References

- 1. This compound | 449185-77-7 | Benchchem [benchchem.com]

- 2. ijfans.org [ijfans.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. mediresonline.org [mediresonline.org]

- 8. article.scirea.org [article.scirea.org]

- 9. researchgate.net [researchgate.net]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Case Reports and Trails | Medires Publishing [mail.mediresonline.org]

- 13. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mongoliajol.info [mongoliajol.info]

- 17. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

The Versatile Chemistry of 6-Bromo-4H-3,1-benzoxazin-4-one: A Hub for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its role as a versatile intermediate in the construction of a diverse array of fused heterocyclic systems.[1][2][3] The introduction of a bromine atom at the 6-position of this bicyclic structure, yielding 6-Bromo-4H-3,1-benzoxazin-4-one, further enhances its synthetic utility. This strategic halogenation not only provides a handle for further functionalization via cross-coupling reactions but also modulates the electronic properties of the benzoxazinone ring, influencing its reactivity. This guide provides a comprehensive exploration of the reactivity of the this compound core, offering insights into its behavior with various reagents and its application in the synthesis of valuable nitrogen-containing heterocycles, particularly quinazolinones.

The Benzoxazinone Core: A Tale of Two Electrophilic Centers

The reactivity of the 4H-3,1-benzoxazin-4-one ring system is dominated by the presence of two key electrophilic sites: the carbonyl carbon at C4 and the imine-like carbon at C2.[3] Nucleophilic attack is the most common mode of reaction, with the specific outcome depending on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the benzoxazinone ring.

The presence of the electron-withdrawing bromine atom at the 6-position is anticipated to enhance the electrophilicity of both the C2 and C4 positions by induction, making the ring more susceptible to nucleophilic attack compared to its unsubstituted counterpart.

B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4 Carbonyl\n(Hard Electrophile)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2 Acetal Carbon\n(Soft Electrophile)", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Nu [label="Nucleophile", pos="0,-1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

B -> C4 [label="Attack at C4"]; B -> C2 [label="Attack at C2"]; Nu -> C4; Nu -> C2; }

Caption: Electrophilic centers in this compound.Synthesis of this compound

The most common and straightforward synthesis of this compound involves the cyclization of 5-bromoanthranilic acid. This is typically achieved by reacting 5-bromoanthranilic acid with an acylating agent, such as acetic anhydride or a suitable acid chloride, which serves to both acylate the amino group and effect the subsequent ring closure.[4][5]

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

-

Starting Material: 5-Bromoanthranilic acid.

-

Reagent: Acetic anhydride.

-

Procedure:

-

A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux for a period of 2-4 hours.[5]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is typically triturated with a non-polar solvent like petroleum ether or hexane to remove soluble impurities.

-

The crude product is then collected by filtration, washed with the non-polar solvent, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, affords the purified 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

Key Reactions of the this compound Ring

The synthetic versatility of this compound is most evident in its reactions with nucleophiles, which pave the way for the construction of a variety of heterocyclic scaffolds.

Aminolysis: The Gateway to Quinazolinones

The reaction of this compound with primary amines is a cornerstone of its chemistry, providing a direct route to 3-substituted-4(3H)-quinazolinones.[6][7] This transformation proceeds via a nucleophilic attack of the amine on the C4 carbonyl carbon, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule furnishes the stable quinazolinone ring system.

Benzoxazinone [label="6-Bromo-4H-3,1-\nbenzoxazin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R-NH2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="N-Acylanthranilamide\nIntermediate", style=dashed]; Quinazolinone [label="3-Substituted-6-bromo-\n4(3H)-quinazolinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Benzoxazinone -> Intermediate [label="Nucleophilic Attack\n& Ring Opening"]; Amine -> Intermediate; Intermediate -> Quinazolinone [label="Cyclization\n(-H2O)"]; }

Caption: Conversion of benzoxazinone to quinazolinone via aminolysis.This reaction is highly versatile and accommodates a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of diverse functionalities at the N3 position of the quinazolinone core.[8][9]

Experimental Protocol: Synthesis of 3-Alkyl/Aryl-6-bromo-2-phenyl-4(3H)-quinazolinones

-

Starting Material: 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

-

Reagents: Corresponding primary amine, glacial acetic acid (as solvent and catalyst).

-

Procedure:

-

A mixture of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1-1.2 equivalents) is refluxed in glacial acetic acid for 4-6 hours.[8]

-

The reaction is monitored by TLC.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Purification by recrystallization from a suitable solvent (e.g., ethanol) yields the desired 3-substituted quinazolinone.

-

| Starting Benzoxazinone | Amine | Product | Yield (%) | Reference |

| 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | Ethyl glycinate | Ethyl [6‐bromo‐2‐phenyl‐4‐oxoquinazolin‐3(4H)‐yl]acetate | Not specified | [8] |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Benzylamine | 3-Benzyl-6,8-dibromo-2-phenyl-4(3H)-quinazolinone | Not specified | [10] |

| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | Not specified | [9][11] |

Hydrazinolysis: Formation of 3-Aminoquinazolinones

The reaction with hydrazine hydrate follows a similar pathway to aminolysis. The initial nucleophilic attack occurs at the C4 position, leading to ring opening. Subsequent cyclization results in the formation of 3-amino-4(3H)-quinazolinones.[4][9][11] These compounds are valuable intermediates themselves, as the 3-amino group can be further derivatized to introduce additional complexity.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-2-(o-aminophenyl)-4(3H)-quinazolinone

-

Starting Material: 6-Bromo-2-(o-aminophenyl)-4H-3,1-benzoxazin-4(3H)-one.

-

Reagent: Hydrazine hydrate.

-

Procedure:

-

A solution of 6-bromo-2-(o-aminophenyl)-4H-3,1-benzoxazin-4(3H)-one in a suitable solvent (e.g., ethanol) is treated with an excess of hydrazine hydrate.[4]

-

The reaction mixture is refluxed for 3 hours at 120-130°C.

-

Upon cooling, the product crystallizes out of the solution.

-

The solid is collected by filtration, washed, and recrystallized from ethanol to yield the pure 3-aminoquinazolinone.

-

Reaction with Other Nitrogen Nucleophiles

The reactivity of this compound extends to other nitrogen nucleophiles, such as hydroxylamine and thiosemicarbazide, leading to the formation of 3-hydroxy- and 3-thiourido-quinazolinones, respectively.[9][11][12]

Cycloaddition Reactions

While less common than nucleophilic substitution, the benzoxazinone ring can participate in cycloaddition reactions. For instance, vinyl-substituted benzoxazinones can undergo [4+2] cycloaddition reactions, highlighting the potential for this scaffold in constructing more complex polycyclic systems.[13]

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position serves two primary functions:

-

Electronic Modulation: As an electron-withdrawing group, it enhances the electrophilicity of the benzoxazinone ring, potentially increasing the rate of nucleophilic attack.

-

Synthetic Handle: The C-Br bond is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, vinyl, or amino substituents onto the aromatic ring, significantly expanding the chemical space accessible from this intermediate.[5]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its chemistry is dominated by nucleophilic attack at the C4 and C2 positions, providing a robust and versatile platform for the synthesis of a wide range of N-heterocycles, most notably quinazolinones. The presence of the bromine atom not only influences the reactivity of the core structure but also serves as a crucial handle for further diversification. For researchers and professionals in drug development, a thorough understanding of the reactivity of this scaffold is essential for the rational design and synthesis of novel bioactive molecules.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 4. mediresonline.org [mediresonline.org]

- 5. This compound | 449185-77-7 | Benchchem [benchchem.com]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. idosi.org [idosi.org]

- 11. scribd.com [scribd.com]

- 12. Bot Verification [chiet.edu.eg]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Mechanism of Action of 6-Bromo-4H-3,1-benzoxazin-4-one and its Congeners

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of the 4H-3,1-benzoxazin-4-one scaffold, with a specific focus on the implications of 6-bromo substitution. While detailed mechanistic studies on 6-Bromo-4H-3,1-benzoxazin-4-one itself are emerging, this document synthesizes the extensive research on its structural class to provide a robust framework for understanding its probable modes of action in biological systems. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Benzoxazinone Scaffold as a Privileged Structure

The 4H-3,1-benzoxazin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocyclic system is a constituent of numerous biologically active compounds and serves as a versatile synthetic intermediate for a wide array of other important heterocycles, such as quinazolinones.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties.[4][5][6]

The introduction of a bromine atom at the 6-position, yielding this compound, is a strategic modification known to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution.[7] These changes can profoundly influence pharmacokinetic profiles and target engagement, making this specific analogue a compound of significant interest for therapeutic development.[8][9]

Primary Mechanism of Action: Covalent Inhibition of Serine Proteases

The most extensively documented mechanism of action for the 4H-3,1-benzoxazin-4-one class is the inhibition of serine proteases.[10] These enzymes, characterized by a highly reactive serine residue in their active site, play critical roles in various physiological and pathological processes, including inflammation, coagulation, and cancer progression.

Benzoxazinones typically function as acyl-enzyme inhibitors or suicide substrates.[11] The proposed mechanism involves the nucleophilic attack by the catalytic serine residue (Ser195 in many proteases) on the electrophilic C4-carbonyl carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, rendering it catalytically inactive.

Caption: Generalized workflow for serine protease inhibition.

This covalent modification is often slowly reversible, leading to prolonged inhibition. The rate of acylation and the stability of the resulting intermediate are key determinants of the inhibitor's potency.[11]

Key Serine Protease Targets and Therapeutic Implications

Research has identified several key serine proteases that are potently inhibited by benzoxazinone derivatives, highlighting their therapeutic potential.

| Target Enzyme | Pathological Role | Therapeutic Application | Reference(s) |

| Human Leukocyte Elastase (HLE) | Tissue degradation in inflammatory lung diseases (e.g., COPD, cystic fibrosis). | Anti-inflammatory | [5][12] |

| Cathepsin G (CatG) | Inflammation, rheumatoid arthritis, ischemic injury. | Anti-inflammatory | [1][11] |

| Chymotrypsin & Chymase | General proteolytic activity, inflammation. | Anti-inflammatory | [11][12] |

| Rhomboid Proteases | Intramembrane proteolysis, implicated in cancer and other diseases. | Anticancer | [13] |

| C1r Serine Protease | Component of the classical complement pathway, involved in inflammation. | Anti-inflammatory, Immunomodulatory | [12] |

The inhibition of HLE and CatG is a cornerstone of the anti-inflammatory effects observed for this class of compounds.[1][12] By preventing these enzymes from degrading extracellular matrix components and activating pro-inflammatory pathways, benzoxazinones can mitigate tissue damage associated with chronic inflammation.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a standard chromogenic assay to determine the inhibitory potential (IC₅₀) of a compound like this compound against a target serine protease (e.g., Cathepsin G).

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of human Cathepsin G (e.g., 50 nM in assay buffer).

-

Prepare a chromogenic substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide at 200 µM in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer.

-

Add 2 µL of the test compound serially diluted in DMSO (final concentrations ranging from 1 nM to 100 µM). Include DMSO-only wells as a negative control.

-

Add 25 µL of the Cathepsin G working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the absorbance at 405 nm every 60 seconds for 20-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

-

Anticancer Mechanism: Targeting c-Myc Expression

Beyond protease inhibition, certain benzoxazinone derivatives exhibit anticancer activity through a distinct mechanism: the modulation of oncogene expression.[14] A primary target identified in this context is the c-Myc proto-oncogene , which is overexpressed in a wide range of human cancers and is a critical driver of cell proliferation, growth, and metabolism.

The proposed mechanism involves the stabilization of a G-quadruplex (G4) structure within the promoter region of the c-Myc gene.[14] The promoter contains a guanine-rich sequence capable of folding into this non-canonical four-stranded DNA structure. The formation of a G4 acts as a steric block, preventing the binding of transcription factors and effectively repressing c-Myc transcription.

Benzoxazinone derivatives have been shown to bind to and stabilize this G4 structure, leading to a dose-dependent downregulation of c-Myc mRNA expression. This reduction in c-Myc protein levels subsequently inhibits cancer cell proliferation and migration.[14]

References

- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfans.org [ijfans.org]

- 7. This compound | 449185-77-7 | Benchchem [benchchem.com]

- 8. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.scirea.org [article.scirea.org]

- 10. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 11. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]